Home > Products > Screening Compounds P62360 > peptolide SDZ 214-103 synthetase
peptolide SDZ 214-103 synthetase - 138576-33-7

peptolide SDZ 214-103 synthetase

Catalog Number: EVT-1520451
CAS Number: 138576-33-7
Molecular Formula: C23H28F2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptolide SDZ 214-103 synthetase is an enzyme involved in the biosynthesis of the cyclic peptide known as peptolide SDZ 214-103. This compound is derived from the fungal species Cylindrotrichum oligospermum, which is known for producing various bioactive peptides. Peptolide SDZ 214-103 synthetase is classified as a non-ribosomal peptide synthetase, a type of enzyme that catalyzes the formation of peptide bonds in a manner distinct from ribosomal synthesis.

Source

The primary source of peptolide SDZ 214-103 synthetase is the fungus Cylindrotrichum oligospermum. This organism has been studied for its ability to produce cyclic peptides, which have potential therapeutic applications due to their unique structural properties and biological activities.

Classification

Peptolide SDZ 214-103 synthetase falls under the category of non-ribosomal peptide synthetases, which are large multi-enzyme complexes responsible for synthesizing a variety of peptides without the involvement of ribosomes. This classification highlights its role in producing complex natural products that may exhibit antibiotic, antifungal, or immunosuppressive properties.

Synthesis Analysis

Methods

The synthesis of peptolide SDZ 214-103 involves a series of enzymatic reactions facilitated by peptolide SDZ 214-103 synthetase. This enzyme operates through a modular mechanism, where each module is responsible for incorporating specific amino acids into the growing peptide chain. The process typically follows these steps:

  1. Amino Acid Activation: Amino acids are activated by being linked to adenosine triphosphate (ATP) to form aminoacyl adenylates.
  2. Peptide Bond Formation: The activated amino acids are then transferred to a growing peptide chain through peptide bond formation catalyzed by the enzyme.
  3. Cyclization: The linear peptide undergoes cyclization to form the final cyclic structure characteristic of peptolides.

Technical Details

The enzyme's activity can be influenced by various factors, including substrate availability and environmental conditions such as pH and temperature. Studies have shown that peptolide SDZ 214-103 synthetase exhibits specific substrate preferences, which dictate the types of amino acids incorporated into the final product .

Molecular Structure Analysis

Structure

Peptolide SDZ 214-103 synthetase has a complex molecular structure that contributes to its function as a non-ribosomal peptide synthetase. While specific structural data may vary, it is generally characterized by multiple domains that facilitate different enzymatic functions.

Data

The molecular mass of peptolide SDZ 214-103 synthetase is reported to be slightly lower than that of cyclosporin synthetase, indicating a substantial size that reflects its multi-functional capabilities . The enzyme's structure includes various active sites that correspond to its substrate specificity and catalytic activity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions catalyzed by peptolide SDZ 214-103 synthetase include:

  1. Amino Acid Activation: Converting free amino acids into their corresponding aminoacyl adenylates.
  2. Peptide Bond Formation: Linking activated amino acids together via peptide bonds.
  3. Cyclization Reaction: Facilitating the formation of cyclic structures from linear peptides.

Technical Details

These reactions occur in a sequential manner, with each step being tightly regulated by the enzyme's structural configuration and substrate interactions. The specificity of substrate binding plays a crucial role in determining the final composition and structure of peptolide SDZ 214-103 .

Mechanism of Action

Process

The mechanism of action for peptolide SDZ 214-103 synthetase involves several key steps:

  1. Substrate Recognition: The enzyme recognizes specific amino acid substrates based on structural compatibility.
  2. Catalytic Activation: The enzyme activates these substrates through ATP-dependent mechanisms.
  3. Synthesis and Cyclization: The growing peptide chain is synthesized and subsequently cyclized to form the final product.

Data

Research indicates that variations in substrate specificity can lead to different product profiles, highlighting the enzyme's versatility in synthesizing related compounds .

Physical and Chemical Properties Analysis

Physical Properties

Peptolide SDZ 214-103 exhibits properties typical of cyclic peptides, including stability under physiological conditions and potential solubility in organic solvents.

Chemical Properties

Chemically, peptolide SDZ 214-103 is characterized by its cyclic structure, which contributes to its biological activity and resistance to enzymatic degradation. Its unique composition allows it to interact with various biological targets effectively.

Relevant Data or Analyses

Studies have demonstrated that modifications in the molecular structure can significantly impact the compound's biological activity, making it an interesting subject for further research in medicinal chemistry .

Applications

Scientific Uses

Peptolide SDZ 214-103 has potential applications in various scientific fields:

  • Pharmaceutical Development: Due to its bioactive properties, it may serve as a lead compound for developing new antibiotics or immunosuppressants.
  • Biochemical Research: Its unique synthesis pathway offers insights into non-ribosomal peptide biosynthesis and enzyme mechanisms.
  • Agricultural Science: Exploration into its antifungal properties could lead to new agricultural treatments against plant pathogens.
Introduction to Peptolide SDZ 214-103 Synthetase

Historical Discovery and Biological Significance of Peptolide SDZ 214-103

Peptolide SDZ 214-103 (also known as (Thr², Leu⁵, D-Hiv⁸, Leu¹⁰)-cyclosporin) emerged from targeted screening efforts in the late 1980s by Sandoz Pharmaceuticals (now Novartis) as a structural analog of cyclosporin A (CsA). Isolated from the fungus Cylindrotrichum oligosporum, it was identified during investigations into cyclosporin derivatives with refined pharmacological profiles [1] [4]. Historically, this discovery paralleled foundational work on cyclosporine by Jean-François Borel and Roy Calne, which revolutionized organ transplantation immunosuppression in the 1970s–1980s [1]. Unlike traditional ribosomally synthesized peptides, SDZ 214-103 belongs to the peptolide family—hybrid molecules featuring ester bonds (D-2-hydroxyisovaleric acid at position 8) alongside amide linkages. This imparts distinct conformational flexibility critical for biological activity [4] [9].

SDZ 214-103 exhibits potent immunosuppressive activity by inhibiting T-cell activation via formation of a ternary complex with cyclophilin A (CypA) and calcineurin, analogous to CsA [3] [9]. Its significance extends beyond immunosuppression as a biochemical tool for studying prolyl isomerase inhibition and conformational switching in protein-ligand interactions. The discovery underscored nature’s ability to diversify non-ribosomal peptides through subtle modifications in NRPS substrate selection and assembly [3] [8].

Structural and Functional Overview of Peptolide SDZ 214-103 Synthetase

Domain Organization and Multifunctional Architecture

Peptolide SDZ 214-103 synthetase is a multifunctional megasynthetase (>1.6 MDa) operating via a thiotemplate mechanism. Structurally, it belongs to the non-ribosomal peptide synthetase (NRPS) family, characterized by a linear arrangement of catalytic domains organized into modules. Each module incorporates one residue into the growing peptolide chain. The enzyme comprises 11 modules corresponding to the undecapeptide structure of SDZ 214-103, with each module containing adenylation (A), thiolation (T), and condensation (C) domains [7] [10]. Key modifications distinguish it from cyclosporin synthetase:

  • Adenylation (A) domains: Select and activate specific amino acid or hydroxy acid substrates via ATP-dependent adenylation.
  • Thiolation (T) domains: Equipped with 4'-phosphopantetheine (PPant) arms for covalent substrate tethering as thioesters.
  • Condensation (C) domains: Catalyze peptide bond formation between adjacent T-domain-bound intermediates.
  • Specialized domains: Includes N-methyltransferase (M) domains for N-methylation of amino acids (e.g., N-methylleucine), enhancing metabolic stability and bioactivity [7] [10].

Substrate Specificity and Catalytic Flexibility

Comparative analyses with cyclosporin synthetase reveal distinct substrate recognition profiles. In vitro studies demonstrate that the D-2-hydroxy acid position (position 8) exhibits remarkably low specificity, accepting substrates ranging from D-lactic acid to D-2-hydroxyisocaproic acid. However, additions beyond the hydroxy acid moiety (e.g., extra functional groups) are sterically excluded [2] [6]. Key differences include:

  • Position 1 (Bmt): High flexibility in cyclosporin synthetase vs. constrained selectivity in SDZ 214-103 synthetase.
  • Position 2: Lower specificity in vitro despite high natural variability in vivo.
  • Position 8 (D-Hiv): Broad substrate tolerance in SDZ 214-103 synthetase [6].

Table 1: Substrate Specificity Profiles of Peptolide SDZ 214-103 Synthetase vs. Cyclosporin Synthetase [2] [6]

Residue PositionCyclosporin Synthetase SpecificitySDZ 214-103 Synthetase Specificity
1 (Bmt)Low (broad substrate acceptance)High (constrained)
2 (Abu/Thr)ModerateModerate
3 (Sar)Very highVery high
8 (D-MeVal/D-Hiv)LowVery low (broadest tolerance)
11 (MeLeu/Leu)ModerateHigh

Conformational Dynamics in Catalysis and Target Binding

Structural studies reveal that unbound SDZ 214-103 adopts a distinctly different conformation compared to its cyclophilin-bound state. Crystallographic analysis (PDB: 1CWO) shows that upon binding human cyclophilin A, SDZ 214-103 undergoes a dramatic conformational shift to an all-trans amide bond configuration, eliminating intramolecular hydrogen bonds present in the free state [4] [9]. This conformational plasticity—facilitated by the ester linkage at D-Hiv⁸—enhances target compatibility. The enzyme’s catalytic efficiency arises from dynamic interdomain interactions and precise spatial alignment of substrates during chain elongation.

Table 2: Structural Parameters of SDZ 214-103 in Free and Cyclophilin-Bound States [4] [9]

ParameterFree Peptolide (Crystal)Cyclophilin-Bound (1CWO)
Amide Bond 3–4cistrans
Amide Bond 9–10cistrans
Intramolecular H-bonds40
Key Turn StructuresType VI β-turn (res 6–7)Extended conformation
Solvent ExposureHydrophobic collapseHydrophilic interface

Role in Non-Ribosomal Peptide Synthesis (NRPS) Pathways

Catalytic Mechanism and Assembly Line Dynamics

SDZ 214-103 synthetase operates via a multiple carrier model typical of NRPS systems. The biosynthesis involves discrete steps:

  • Adenylation: A-domains activate specific amino acids/hydroxy acids as aminoacyl-adenylates.
  • Thioesterification: Activated substrates are covalently tethered to the PPant cofactor of T-domains.
  • Condensation: C-domains catalyze nucleophilic attack by the upstream amino group onto the downstream thioester carbonyl, forming a peptide/ester bond.
  • Epimerization: Select residues (e.g., D-Hiv⁸) are epimerized from L- to D-configuration by embedded epimerase (E) domains.
  • Cyclization and Release: A terminal thioesterase (TE) domain macrocyclizes and releases the undecapeptolide via hydrolysis or intramolecular transesterification [7] [10].

The processivity is unidirectional, with the nascent chain transferred from the T-domain of module n to the C-domain of module n+1. Methylation domains (M) modify amino acid precursors before condensation, as seen for N-methylleucine residues [8] [10].

Comparative Analysis with Cyclosporin Synthetase

Despite synthesizing structurally related immunosuppressants, SDZ 214-103 synthetase and cyclosporin synthetase (CySyn) exhibit key functional divergences:

  • Substrate Discrimination: CySyn’s position 1 (Bmt) shows broader substrate acceptance in vitro, whereas SDZ 214-103 synthetase is more constrained at this site. Conversely, SDZ 214-103 synthetase tolerates greater diversity at position 8 [6].
  • Product Specificity: Neither enzyme cross-produces the other’s peptolide due to incompatible domain-substrate pairing [4].
  • Evolutionary Adaptation: Differences reflect divergent optimization—CySyn for Bmt incorporation, SDZ 214-103 synthetase for D-hydroxy acid handling [3] [8].

Engineering Potential and Biosynthetic Applications

The substrate permissivity at key positions (e.g., D-hydroxy acid site) enables precursor-directed biosynthesis (PDB) and mutasynthesis. Studies confirm successful incorporation of non-natural D-2-hydroxy acids into SDZ 214-103 analogs via supplemented fermentation [6] [8]. Furthermore, module swapping or A-domain engineering could generate "unnatural" peptolides with modified bioactivities. The enzyme’s structural insights facilitate computational redesign for novel substrate channels or altered cyclization specificity [8].

Properties

CAS Number

138576-33-7

Product Name

peptolide SDZ 214-103 synthetase

Molecular Formula

C23H28F2

Synonyms

peptolide SDZ 214-103 synthetase

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.